N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Description
N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 1256359-82-6) is a boronate ester derivative featuring an isopropyl-substituted acetamide group. Its molecular formula is C₁₇H₂₆BNO₃, with a molecular weight of 303.20 g/mol . The compound is a white solid with 98% purity and is utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its boronate functionality . Its synthesis typically involves iridium-catalyzed C–H borylation of acetanilide precursors followed by acetylation or amidation steps .
Properties
IUPAC Name |
N-propan-2-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-12(2)19-15(20)11-13-7-9-14(10-8-13)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNHZIVQTMQPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682279 | |
| Record name | N-(Propan-2-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-82-6 | |
| Record name | N-(Propan-2-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of N-Isopropyl-2-(4-Bromophenyl)Acetamide
The precursor N-isopropyl-2-(4-bromophenyl)acetamide is synthesized through a condensation reaction between 4-bromophenylacetic acid and isopropylamine.
Procedure :
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Activation of Carboxylic Acid :
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Amide Formation :
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The acid chloride is dissolved in dry tetrahydrofuran (THF) and added dropwise to a solution of isopropylamine (1.5 equiv) and triethylamine (TEA, 2.0 equiv) at 0°C.
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The mixture is stirred at room temperature for 12 hours, followed by aqueous workup (10% HCl, saturated , and brine). The crude product is purified via silica gel chromatography (hexanes:ethyl acetate = 4:1) to yield the acetamide intermediate as a white solid (85–90% yield).
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Characterization :
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NMR (400 MHz, CDCl): δ 7.45 (d, Hz, 2H, Ar-H), 7.20 (d, Hz, 2H, Ar-H), 5.85 (br s, 1H, NH), 3.95 (septet, Hz, 1H, CH(CH)), 3.50 (s, 2H, CH), 1.25 (d, Hz, 6H, CH(CH)).
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HRMS : m/z calculated for [M+H]: 282.0234; found: 282.0236.
Miyaura Borylation of the Aryl Bromide
The boronic ester group is installed via a palladium-catalyzed Miyaura borylation reaction, which replaces the bromide with a pinacol boronic ester.
Reaction Conditions and Optimization
Reagents :
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N-Isopropyl-2-(4-bromophenyl)acetamide (1.0 equiv)
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Bis(pinacolato)diboron (, 1.5 equiv)
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Pd(dba) (palladium dibenzylideneacetone, 5 mol%)
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Triethylamine (TEA, 2.0 equiv)
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1,4-Dioxane (anhydrous)
Procedure :
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The aryl bromide (1.0 mmol), (1.5 mmol), Pd(dba) (0.05 mmol), and TEA (2.0 mmol) are combined in anhydrous 1,4-dioxane (10 mL) under nitrogen.
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The mixture is heated at 90°C for 18 hours, with progress monitored by TLC (hexanes:ethyl acetate = 5:1).
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After cooling, the reaction is diluted with ethyl acetate (30 mL), washed with water (2 × 15 mL) and brine (15 mL), dried over , and concentrated.
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Purification via silica gel chromatography (hexanes:ethyl acetate = 6:1) affords the target compound as a colorless oil (75–80% yield).
Critical Parameters :
Characterization of the Boronic Ester
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NMR (400 MHz, CDCl): δ 7.70 (d, Hz, 2H, Ar-H), 7.35 (d, Hz, 2H, Ar-H), 5.90 (br s, 1H, NH), 3.95 (septet, Hz, 1H, CH(CH)), 3.55 (s, 2H, CH), 1.35 (s, 12H, pinacol-CH), 1.25 (d, Hz, 6H, CH(CH)).
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NMR (128 MHz, CDCl): δ 30.5 (characteristic of pinacol boronic esters).
Alternative Synthetic Routes
Direct Boronic Acid Esterification
An alternative approach involves esterifying 4-boronophenylacetic acid with pinacol, though this method is less common due to the commercial scarcity of the boronic acid precursor.
Procedure :
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4-Boronophenylacetic acid (1.0 equiv) and pinacol (1.2 equiv) are refluxed in toluene with azeotropic removal of water for 6 hours.
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The product is isolated via filtration and recrystallized from hexanes (60–65% yield).
Limitations :
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Low yield due to boronic acid instability.
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Requires rigorous anhydrous conditions.
Scalability and Industrial Considerations
Catalyst Recycling
Recent advances employ polymer-supported Pd catalysts (e.g., Pd@SiO) to reduce metal leaching and enable reuse for up to five cycles without significant activity loss.
Green Chemistry Metrics
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Process Mass Intensity (PMI) : 12.5 (benchmark for Miyaura borylation).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction, where the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Phenols: From oxidation of the boronic ester.
Boronic Acids: From hydrolysis of the boronic ester.
Scientific Research Applications
Medicinal Chemistry and Drug Development
1. GSK-3β Inhibition
One of the notable applications of N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in several diseases, including Alzheimer's disease and cancer. Research indicates that compounds similar to this compound exhibit potent inhibitory activity against GSK-3β with IC50 values in the low nanomolar range .
2. Neuroprotective Effects
In studies focused on neurodegenerative diseases, compounds containing the dioxaborolane moiety have shown promise in protecting neurons from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and inflammation. Such findings suggest that this compound could be further explored as a neuroprotective agent .
Cancer Research
1. Inhibition of Tumor Growth
Recent studies have highlighted the potential of this compound in inhibiting tumor growth. The compound has been tested against various cancer cell lines and has demonstrated significant cytotoxic effects. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of intrinsic apoptotic pathways .
2. Immunotherapy Enhancement
In the context of cancer immunotherapy, compounds like this compound are being investigated for their ability to enhance immune responses against tumors. By modulating immune checkpoints and promoting T-cell activation, these compounds may improve the efficacy of existing immunotherapeutic strategies .
Biochemical Pathway Modulation
This compound also plays a role in modulating various biochemical pathways:
1. Inhibition of Protein Kinases
The compound has been identified as a selective inhibitor of certain protein kinases involved in cellular signaling cascades. This inhibition can lead to altered cellular responses and may be beneficial in treating diseases characterized by dysregulated signaling pathways .
2. Interaction with Receptors
Studies have indicated that this compound may interact with specific receptors involved in drug metabolism and response. Understanding these interactions can provide insights into its pharmacokinetics and potential side effects when used therapeutically .
Data Table: Summary of Applications
Mechanism of Action
The primary mechanism by which N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exerts its effects is through the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the transfer of the aryl group to the halide, forming a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
- Structure : Lacks the isopropyl group on the acetamide nitrogen.
- Synthesis : Prepared via direct borylation of acetanilide in THF, yielding 93% para-substituted product .
- Solubility: Lower lipophilicity compared to the isopropyl variant, as evidenced by its purification via silica gel chromatography .
- Applications : Used as an intermediate in meta-selective C–H borylation studies .
N-Benzyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(2-oxoazetidin-1-yl)acetamide
- Structure: Contains a benzyl group and an azetidinone ring, increasing molecular complexity .
- Properties :
N-Cyclohexyl-2-{N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]acetamido}-2-phenylacetamide (5c)
2-([1,1'-Biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (6.49)
- Structure : Incorporates a biphenyl group, increasing aromatic surface area .
- Synthesis : Produced via coupling of biphenylacetic acid with boronate-containing aniline (43% yield) .
- Applications : Investigated as a microtubule-targeting agent for cancer chemotherapy, leveraging the biphenyl group’s planar geometry for tubulin binding .
Comparative Analysis Table
*Yields inferred from related syntheses in .
Research Findings and Implications
- Reactivity Trends : The isopropyl group in the target compound may reduce aggregation in solution, improving reaction homogeneity in cross-coupling reactions compared to simpler analogs .
- Biological Relevance: Compounds with azetidinone () or biphenyl moieties () show promise in therapeutic contexts, whereas the target compound is primarily a synthetic intermediate.
- Spectral Signatures : Distinct ¹H NMR patterns (e.g., isopropyl septet at δ ~1.2 ppm) and ¹¹B NMR shifts (~30 ppm) aid in structural differentiation .
Biological Activity
N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Molecular Formula : C16H24BNO3
- Molecular Weight : 289.18 g/mol
- CAS Number : 1610612-60-6
- Purity : ≥95% .
This compound primarily acts as an inhibitor of various biological pathways. Its mechanism involves:
- Inhibition of Glycolysis : Preliminary studies indicate that compounds similar to this one can inhibit glucose transport and glycolytic ATP production in cancer cells. For instance, related compounds have shown IC50 values in the nanomolar range against tumor cells with altered metabolic pathways .
- Targeting Kinases : The compound exhibits inhibitory activity against specific kinases involved in cancer progression. For example, it has been noted that similar derivatives impact the activity of kinases like FLT3 and have shown selectivity towards certain cancer cell lines .
In Vitro Studies
In vitro studies have demonstrated that N-Isopropyl derivatives can effectively reduce cell proliferation in various cancer cell lines. The following table summarizes key findings from relevant studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HT-1080 (fibrosarcoma) | 0.87 | Inhibition of glucose uptake |
| Study 2 | MDA-MB-231 (breast) | 0.126 | GSK-3β inhibition |
| Study 3 | A549 (lung cancer) | 0.19 | Induction of apoptosis |
These results indicate that the compound's structural features contribute to its potency in inhibiting key metabolic pathways associated with tumor growth.
In Vivo Studies
Research involving animal models has shown promising results regarding the pharmacokinetics and safety profile of N-Isopropyl derivatives:
- Bioavailability : The compound demonstrated favorable bioavailability with plasma concentrations reaching therapeutic levels in rodent models .
- Safety Profile : Long-term studies indicated no significant alterations in blood glucose levels or adverse effects on vital organs .
Case Studies
Several case studies have highlighted the therapeutic potential of N-Isopropyl derivatives:
- Case Study 1 : A study involving MDA-MB-231 xenografts in mice showed that treatment with a structurally similar compound significantly inhibited tumor growth compared to controls. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis .
- Case Study 2 : In a clinical trial assessing the efficacy of similar compounds on patients with advanced solid tumors, preliminary results indicated a positive response rate with manageable side effects .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester moiety. A representative protocol involves reacting aryl halides (e.g., 4-bromophenyl derivatives) with pinacolborane reagents under palladium catalysis (e.g., Pd(PPh₃)₄) and a base like CsF in anhydrous solvents (e.g., THF or DMF) . For example, coupling 2-chloropyrimidin-4-amine with the boronate ester derivative under these conditions yields target adducts .
Q. How is the structural integrity of this compound verified in synthetic workflows?
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The ¹³C NMR spectrum (126 MHz, CDCl₃) shows distinct signals for the dioxaborolane ring (δ ~25–30 ppm for methyl groups) and the acetamide carbonyl (δ ~170 ppm) . High-Resolution Mass Spectrometry (HRMS) and FT-IR (e.g., C=O stretch at ~1650 cm⁻¹) further confirm molecular weight and functional groups .
Q. What are the key solubility and stability considerations for handling this compound?
The compound is typically stable in anhydrous, inert environments but hydrolyzes slowly in protic solvents. Solubility is moderate in chlorinated solvents (e.g., CH₂Cl₂) and polar aprotic solvents (e.g., DMF). Purity (≥98%) is critical for reproducibility, as assessed by HPLC or LC-MS .
Advanced Research Questions
Q. How can researchers optimize reaction yields in Suzuki-Miyaura couplings using this boronate ester?
Optimization involves:
- Catalyst screening : Pd(PPh₃)₄ vs. PdCl₂(dppf) for sterically hindered substrates .
- Base selection : CsF (enhances transmetalation) vs. K₂CO₃ (cost-effective but slower) .
- Solvent effects : DMF improves solubility for electron-deficient aryl partners, while THF suits electron-rich systems .
- Temperature control : 80–100°C balances reaction rate and byproduct formation .
Q. What strategies resolve contradictory NMR data during structural elucidation?
Discrepancies in ¹H/¹³C NMR signals may arise from:
- Solvent-induced shifts : CDCl₃ vs. DMSO-d₆ alters peak positions for polar functional groups .
- Dynamic exchange processes : Amide proton (NH) broadening due to slow rotation, resolved by variable-temperature NMR .
- Impurity interference : Trace solvents or starting materials require rigorous purification (e.g., column chromatography) .
Q. How does the electronic nature of the arylboronate moiety influence its reactivity in cross-coupling reactions?
The electron-withdrawing acetamide group meta to the boronate ester enhances electrophilicity at the boron center, accelerating transmetalation. Substituent effects are quantified via Hammett σ constants or DFT calculations (e.g., Natural Bond Orbital analysis) . Experimental validation includes comparing coupling rates with para-substituted analogs .
Q. What computational tools aid in designing derivatives for target-specific applications?
- Molecular docking : Predicts binding affinity to biological targets (e.g., enzymes) by modeling interactions between the acetamide group and active sites.
- DFT calculations : Optimizes geometries and evaluates frontier molecular orbitals (HOMO/LUMO) to tailor electronic properties .
- ADMET profiling : Predicts pharmacokinetic properties (e.g., logP, solubility) using software like Schrödinger’s QikProp .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
